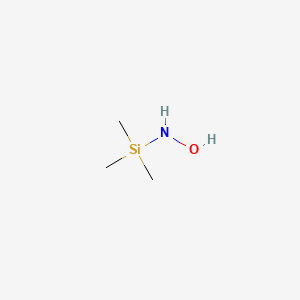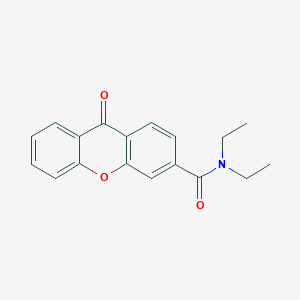
N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide
Overview
Description
N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide: is a synthetic organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in medicinal chemistry, particularly due to their fluorescent properties and biological activities. This compound, specifically, has garnered attention for its potential in cancer research and other biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide typically involves the condensation of appropriate xanthene derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide is used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules .
Biology and Medicine: The compound has shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. It has been studied for its cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development .
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its vibrant color and stability. It is also utilized in the production of fluorescent markers and sensors .
Mechanism of Action
The mechanism of action of N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide involves its interaction with cellular components, leading to the inhibition of specific enzymes and pathways. In cancer cells, the compound has been shown to intercalate into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and cell division. This disruption leads to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
- 9H-Xanthene-3-carboxamide, N,N-diethyl-6-methoxy-9-oxo-
- 9H-Xanthene-3-carboxamide, 7-(acetylamino)-N,N-diethyl-9-oxo-
Comparison: Compared to other similar compounds, N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide exhibits unique properties such as higher fluorescence intensity and greater cytotoxicity against certain cancer cell lines. Its structure allows for specific interactions with cellular targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
825649-24-9 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N,N-diethyl-9-oxoxanthene-3-carboxamide |
InChI |
InChI=1S/C18H17NO3/c1-3-19(4-2)18(21)12-9-10-14-16(11-12)22-15-8-6-5-7-13(15)17(14)20/h5-11H,3-4H2,1-2H3 |
InChI Key |
GPQQELNDVHJKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

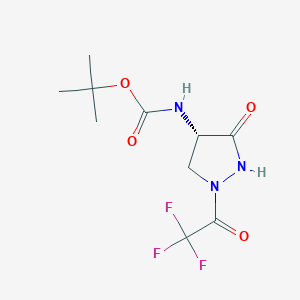
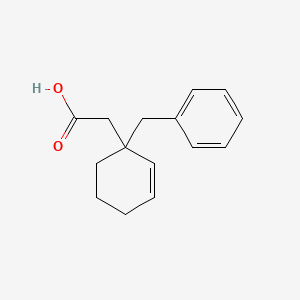
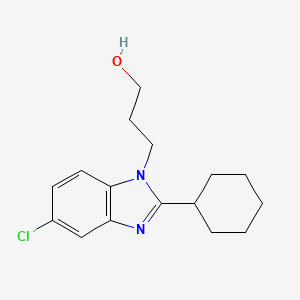
![4-[5-bromo-3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8551043.png)
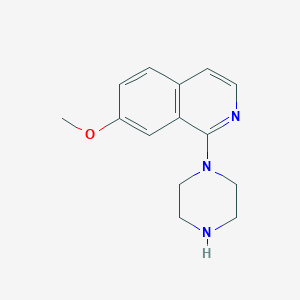
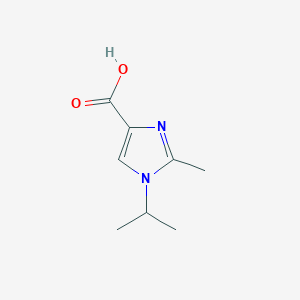
![1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione](/img/structure/B8551059.png)
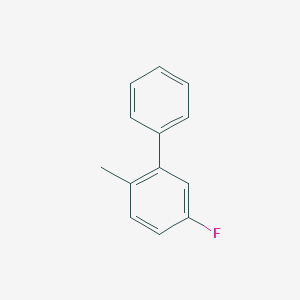
![N-[4-(3-Bromoanilino)quinazolin-7-yl]but-2-enamide](/img/structure/B8551070.png)
![N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide](/img/structure/B8551087.png)
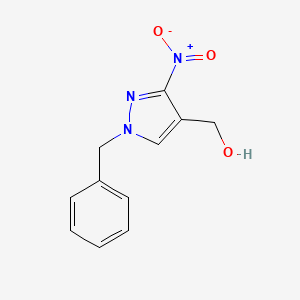
![1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine](/img/structure/B8551094.png)

